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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-acetylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 4-(4-acetylphenyl)pyridine, a biaryl heterocyclic compound of interest in medicinal

chemistry and materials science. Due to its structure, featuring a pyridine ring coupled with a

substituted phenyl ring, it serves as a valuable scaffold in the design of novel bioactive

molecules and functional materials. This document summarizes its key properties, outlines

detailed experimental protocols for their determination, and provides logical and workflow

diagrams relevant to its synthesis and potential applications.

Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation

characteristics. The data presented for 4-(4-acetylphenyl)pyridine are computationally

predicted, as extensive experimental data is not widely available.
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Property Value Data Type

IUPAC Name
1-(4-(pyridin-4-yl)phenyl)ethan-

1-one
-

CAS Number 38070-79-0 -

Molecular Formula C₁₃H₁₁NO -

Molecular Weight 197.24 g/mol Calculated

Melting Point 108.5 °C Predicted

Boiling Point 363.3 °C Predicted

Water Solubility 1.15 g/L Predicted

pKa (basic) 4.84 Predicted

logP (o/w) 2.1 Predicted

Note: All property values are computationally predicted and should be confirmed via

experimental analysis.

Experimental Protocols
The following sections detail standardized laboratory methodologies for the experimental

determination of the key physicochemical properties of 4-(4-acetylphenyl)pyridine.

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[1] A sharp melting range typically signifies a

pure compound, while a broad and depressed range suggests the presence of impurities.[1]

Apparatus:

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

Glass capillary tubes (sealed at one end)

Spatula
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Mortar and pestle

Protocol:

Sample Preparation: Ensure the 4-(4-acetylphenyl)pyridine sample is completely dry and

finely powdered. Use a mortar and pestle if necessary.

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to

collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid

into the sealed end. The packed sample height should be 2-3 mm.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting

point.

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated

melting point. Prepare a new sample and heat it slowly, at a ramp rate of 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁

– T₂.

Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method

is the gold standard for determining thermodynamic solubility.

Apparatus:

Analytical balance

Vials with screw caps

Constant temperature shaker bath

pH meter
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Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

Preparation: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

Sample Addition: Add an excess amount of solid 4-(4-acetylphenyl)pyridine to a vial

containing a known volume of the buffer. The presence of undissolved solid must be visible.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to

ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

Separate the saturated aqueous phase from the undissolved solid by centrifugation or

filtration. This step must be performed carefully to avoid transferring any solid particles.

Quantification: Prepare a standard curve of 4-(4-acetylphenyl)pyridine of known

concentrations. Analyze the clear, saturated filtrate using a validated HPLC-UV method to

determine the concentration of the dissolved compound.

Calculation: The determined concentration represents the aqueous solubility of the

compound at that specific temperature and pH.

pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is critical for understanding a compound's ionization

state at different physiological pH values, which impacts its solubility, permeability, and receptor

binding. For a basic compound like 4-(4-acetylphenyl)pyridine, this protocol determines the pKa

of its conjugate acid.

Apparatus:

Potentiometer with a calibrated pH electrode

Burette
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Magnetic stirrer and stir bar

Beaker or reaction vessel

Standardized acidic titrant (e.g., 0.1 M HCl)

Nitrogen gas supply

Protocol:

Sample Preparation: Accurately weigh and dissolve a known amount of 4-(4-

acetylphenyl)pyridine in a suitable co-solvent (if necessary) and then dilute with purified

water to a known volume (e.g., 1 mM).

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide,

which can interfere with the titration of a basic compound.

Titration: Place the solution in the reaction vessel with the calibrated pH electrode and a

magnetic stir bar. Begin stirring and record the initial pH.

Data Collection: Add the standardized HCl titrant in small, precise increments using the

burette. After each addition, allow the pH reading to stabilize before recording the pH and the

total volume of titrant added.

Endpoint Determination: Continue the titration well past the equivalence point, where a sharp

change in pH occurs.

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa is equal to the pH at the half-equivalence point (the point where half of the

compound has been neutralized). This can be determined from the midpoint of the buffer

region on the curve.

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a key predictor of its membrane permeability and overall ADME properties.

Apparatus:
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Vials or separatory funnel

n-Octanol and purified water (mutually pre-saturated)

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

Solvent Preparation: Shake n-octanol and water together in a large vessel for 24 hours to

ensure mutual saturation. Allow the layers to separate completely.

Partitioning: Dissolve a known amount of 4-(4-acetylphenyl)pyridine in the pre-saturated n-

octanol. Add a known volume of this solution to a vial containing a known volume of pre-

saturated water (common ratios are 1:1 or 2:1).

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow

the compound to partition between the two phases.

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of

the octanol and aqueous layers.

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

Determine the concentration of the compound in each phase using a suitable analytical

method like HPLC-UV, after creating appropriate standard curves for each solvent.

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

P = [Concentration]octanol / [Concentration]aqueous

logP = log₁₀(P)

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2460363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow
4-(4-acetylphenyl)pyridine is typically synthesized via a palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction. This workflow is a cornerstone of modern medicinal chemistry for

creating biaryl structures.
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Caption: Suzuki-Miyaura coupling workflow for the synthesis of 4-(4-acetylphenyl)pyridine.
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Logical Relationship: Potential as a Kinase Inhibitor
The structural motifs within 4-(4-acetylphenyl)pyridine, such as its aromatic rings and hydrogen

bond acceptors, make it a candidate for targeting the ATP-binding site of protein kinases, a

common strategy in cancer drug discovery. This diagram illustrates the logical relationship

between its chemical features and this potential biological function.
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4-(4-acetylphenyl)pyridine Structure
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Caption: Logical relationship between the structure of 4-(4-acetylphenyl)pyridine and kinase

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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